molecular formula C5H9OP B2603768 Methyldivinylphosphine oxide CAS No. 945460-42-4

Methyldivinylphosphine oxide

Cat. No.: B2603768
CAS No.: 945460-42-4
M. Wt: 116.1
InChI Key: VVRAEFREEYUDFH-UHFFFAOYSA-N
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Description

Methyldivinylphosphine oxide is an organophosphorus compound with the chemical formula

C5H9OPC_5H_9OPC5​H9​OP

. It is characterized by the presence of a phosphine oxide group attached to a methyl group and two vinyl groups. This compound is of interest due to its unique chemical properties and potential applications in various fields, including organic synthesis and materials science.

Scientific Research Applications

Methyldivinylphosphine oxide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with metal ions.

    Industry: It is used in the production of flame retardants and as an intermediate in the synthesis of other organophosphorus compounds.

Future Directions

Future research directions could involve the development of phosphine-functionalized metal-organic frameworks (P-MOFs), which are an emerging class of coordination polymers that have provided novel opportunities for the development of heterogeneous catalysts . Another potential direction could be the synthesis of a visible-light–activated secondary phosphine oxide ligand and its application to Pd-catalyzed radical cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyldivinylphosphine oxide can be synthesized through several methods. One common approach involves the reaction of divinylphosphine with methyl iodide in the presence of a base such as sodium hydride. The reaction proceeds as follows:

CH2=CHP(H)CH2=CH+CH3ICH2=CHP(CH3)CH2=CH+HI\text{CH}_2=\text{CH}-\text{P}(\text{H})-\text{CH}_2=\text{CH} + \text{CH}_3\text{I} \rightarrow \text{CH}_2=\text{CH}-\text{P}(\text{CH}_3)-\text{CH}_2=\text{CH} + \text{HI} CH2​=CH−P(H)−CH2​=CH+CH3​I→CH2​=CH−P(CH3​)−CH2​=CH+HI

The reaction is typically carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C.

Industrial Production Methods: On an industrial scale, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with controlled temperature, pressure, and reactant flow rates.

Chemical Reactions Analysis

Types of Reactions: Methyldivinylphosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.

    Reduction: It can be reduced to form phosphines.

    Substitution: The vinyl groups can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed.

Major Products:

    Oxidation: this compound can be converted to methyldivinylphosphine dioxide.

    Reduction: The reduction yields methyldivinylphosphine.

    Substitution: Substitution reactions can produce a variety of phosphine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • Diphenylphosphine oxide
  • Trimethylphosphine oxide
  • Methylphenylphosphine oxide

Properties

IUPAC Name

1-[ethenyl(methyl)phosphoryl]ethene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9OP/c1-4-7(3,6)5-2/h4-5H,1-2H2,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRAEFREEYUDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C=C)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945460-42-4
Record name [ethenyl(methyl)phosphoryl]ethene
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